molecular formula C29H26N4O3 B14982202 2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B14982202
M. Wt: 478.5 g/mol
InChI Key: JOAOKDXPSFXLPW-BUHFOSPRSA-N
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Description

2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a piperazine moiety, and a naphthalene group, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the piperazine and naphthalene groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of scalable reaction conditions, continuous flow reactors, and automated purification systems to handle large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the naphthalene moiety can be reduced to alcohols.

    Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the carbonyl group would produce alcohols.

Scientific Research Applications

2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE apart is its combination of an oxazole ring, piperazine moiety, and naphthalene group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C29H26N4O3

Molecular Weight

478.5 g/mol

IUPAC Name

2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-[4-(2-naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C29H26N4O3/c1-35-26-12-5-3-8-22(26)13-14-27-31-25(20-30)29(36-27)33-17-15-32(16-18-33)28(34)19-23-10-6-9-21-7-2-4-11-24(21)23/h2-14H,15-19H2,1H3/b14-13+

InChI Key

JOAOKDXPSFXLPW-BUHFOSPRSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54)C#N

Canonical SMILES

COC1=CC=CC=C1C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54)C#N

Origin of Product

United States

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